molecular formula C25H21ClN4O2 B11462328 N-(4-chlorophenyl)-2-oxo-1-(2-phenylethyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide

N-(4-chlorophenyl)-2-oxo-1-(2-phenylethyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide

Cat. No.: B11462328
M. Wt: 444.9 g/mol
InChI Key: ODLGHZXXSITSBU-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-oxo-1-(2-phenylethyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide: is a complex organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by its unique structure, which includes a benzimidazole core fused with a pyrimidine ring and various functional groups such as a chlorophenyl group, a phenylethyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-2-oxo-1-(2-phenylethyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide typically involves multi-step reactions. One common approach is the annulation of substituted benzimidazoles with bifunctional synthetic equivalents. The reaction conditions often include the use of formic acid, iron powder, and ammonium chloride as additives to reduce the nitro group and effect the imidazole cyclization . Another method involves the use of o-phenylenediamines and N-substituted formamides as C1 sources in a zinc-catalyzed cyclization .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been reported to increase yield and reduce reaction time significantly . Additionally, environmentally benign solvents such as water can be employed to minimize the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: N-(4-chlorophenyl)-2-oxo-1-(2-phenylethyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: N-bromosuccinimide (NBS), chlorine.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-oxo-1-(2-phenylethyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide involves its interaction with specific molecular targets. As a PARP inhibitor, it binds to the PARP enzyme, preventing it from catalyzing the degradation of nicotinamide adenine dinucleotide (NAD+) to nicotinamide and ADP-ribose . This inhibition disrupts the DNA damage repair process, leading to the accumulation of DNA damage and ultimately inducing cell death in cancer cells.

Comparison with Similar Compounds

Uniqueness: N-(4-chlorophenyl)-2-oxo-1-(2-phenylethyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide stands out due to its unique structural features, such as the presence of a chlorophenyl group and a phenylethyl group, which contribute to its distinct chemical properties and biological activities. Its ability to inhibit PARP enzymes with high potency makes it a valuable compound in the development of anticancer therapies.

Properties

Molecular Formula

C25H21ClN4O2

Molecular Weight

444.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-oxo-1-(2-phenylethyl)-3,4-dihydropyrimido[1,2-a]benzimidazole-4-carboxamide

InChI

InChI=1S/C25H21ClN4O2/c26-18-10-12-19(13-11-18)27-24(32)22-16-23(31)29(15-14-17-6-2-1-3-7-17)25-28-20-8-4-5-9-21(20)30(22)25/h1-13,22H,14-16H2,(H,27,32)

InChI Key

ODLGHZXXSITSBU-UHFFFAOYSA-N

Canonical SMILES

C1C(N2C3=CC=CC=C3N=C2N(C1=O)CCC4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)Cl

Origin of Product

United States

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